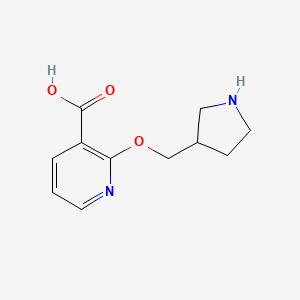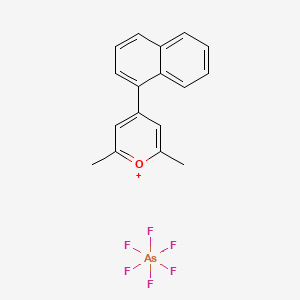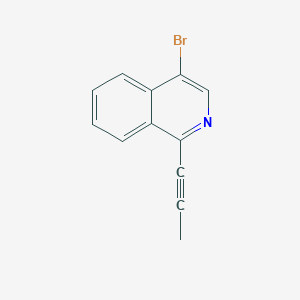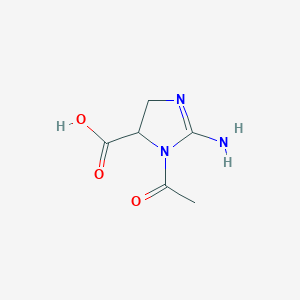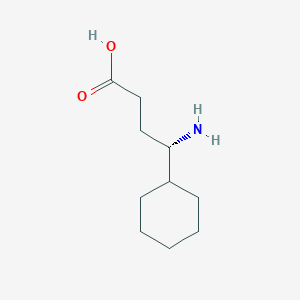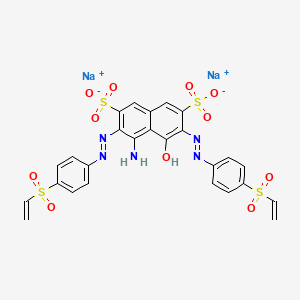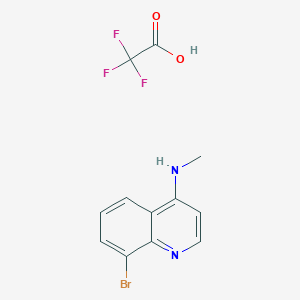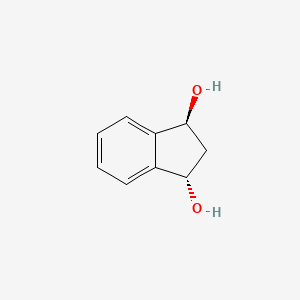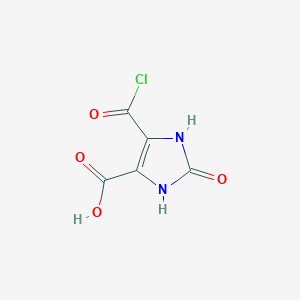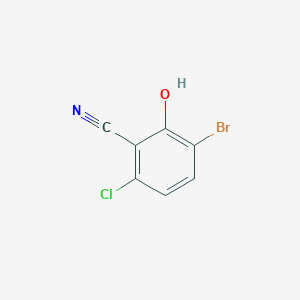![molecular formula C8H5ClN4 B12833669 N-(5-Chloro-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12833669.png)
N-(5-Chloro-1H-benzo[d]imidazol-2-yl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-1H-benzo[d]imidazol-2-yl)cyanamide: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a chloro substituent and a cyanamide group in this compound potentially enhances its reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-1H-benzo[d]imidazol-2-yl)cyanamide typically involves the following steps:
Formation of 5-Chloro-1H-benzo[d]imidazole: This can be achieved by reacting o-phenylenediamine with chloroformic acid under acidic conditions.
Introduction of the Cyanamide Group: The 5-chloro-1H-benzo[d]imidazole is then reacted with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH) to introduce the cyanamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of toxic reagents like cyanogen bromide.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: Reduction reactions can target the cyanamide group, converting it to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the chloro group under basic conditions.
Major Products
Oxidation: Products may include benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: The major product is the corresponding amine derivative.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(5-Chloro-1H-benzo[d]imidazol-2-yl)cyanamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating libraries of compounds for drug discovery.
Biology
The compound’s potential biological activities, such as antimicrobial, antifungal, and anticancer properties, are of significant interest. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its derivatives may serve as lead compounds in the development of new drugs for various diseases.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(5-Chloro-1H-benzo[d]imidazol-2-yl)cyanamide involves its interaction with specific molecular targets. The chloro and cyanamide groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved.
Comparación Con Compuestos Similares
Similar Compounds
N-(1H-benzo[d]imidazol-2-yl)cyanamide: Lacks the chloro substituent, which may affect its reactivity and biological activity.
5-Chloro-1H-benzo[d]imidazole: Lacks the cyanamide group, which is crucial for certain chemical reactions and biological interactions.
N-(5-Bromo-1H-benzo[d]imidazol-2-yl)cyanamide: Similar structure but with a bromo substituent instead of chloro, which can influence its chemical and biological properties.
Uniqueness
N-(5-Chloro-1H-benzo[d]imidazol-2-yl)cyanamide is unique due to the combination of the chloro and cyanamide groups, which confer distinct reactivity and potential biological activities. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H5ClN4 |
|---|---|
Peso molecular |
192.60 g/mol |
Nombre IUPAC |
(6-chloro-1H-benzimidazol-2-yl)cyanamide |
InChI |
InChI=1S/C8H5ClN4/c9-5-1-2-6-7(3-5)13-8(12-6)11-4-10/h1-3H,(H2,11,12,13) |
Clave InChI |
UBNDSFQQCJXBSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)NC(=N2)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


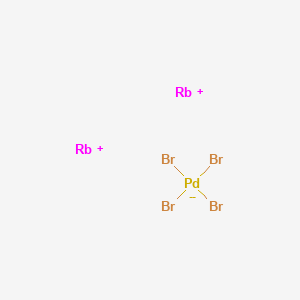
![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12833587.png)

